Unveiling 17-Hydroxyventuricidin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
Unveiling 17-Hydroxyventuricidin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 17-Hydroxyventuricidin A, a polyketide macrolide antibiotic produced by Streptomyces. The document details the producing organism, methodologies for its fermentation, extraction, and purification, and summarizes its known biological activities. While specific quantitative data for 17-Hydroxyventuricidin A remains limited in publicly accessible literature, this guide consolidates the available information and provides generalized protocols based on the study of closely related venturicidin (B1172611) compounds.
Discovery and Producing Organism
17-Hydroxyventuricidin A was first discovered and isolated from Streptomyces sp. strain US80.[1] This strain was originally isolated from a soil sample from a Tunisian oasis.[1] Cultural characteristics of the US80 strain strongly suggested its classification within the genus Streptomyces.[1]
Biosynthesis and Chemical Properties
17-Hydroxyventuricidin A belongs to the venturicidin family of macrolide antibiotics, which are complex polyketides.[2][3] The biosynthesis of these compounds in Streptomyces involves a type I polyketide synthase (PKS) gene cluster. While the specific biosynthetic gene cluster for 17-Hydroxyventuricidin A has not been explicitly detailed, the cluster for the related venturicidin A has been identified, providing a model for its formation.
Table 1: Physicochemical Properties of 17-Hydroxyventuricidin A
| Property | Value | Reference |
| Molecular Formula | C₄₁H₆₇NO₁₂ | [4] |
| Molecular Weight | 765.97 g/mol | [4] |
| CAS Number | 113204-43-6 | [5] |
| Appearance | White solid | [3] |
Experimental Protocols
While the definitive, detailed experimental protocol for the isolation of 17-Hydroxyventuricidin A from Streptomyces sp. US80 is not fully available in the public domain, the following protocols are based on established methods for the fermentation of Streptomyces and the purification of related venturicidin compounds.
Fermentation of Streptomyces sp. US80
Optimal production of antimicrobial compounds from Streptomyces sp. US80 was observed in a medium containing glucose (1% w/v) as the sole carbon source, supplemented with magnesium.[1] A generalized fermentation protocol is as follows:
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Inoculum Preparation: A seed culture of Streptomyces sp. US80 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 48-72 hours.
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Production Culture: The production medium, containing glucose and magnesium salts, is inoculated with the seed culture.
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Incubation: The production culture is incubated at 28-30°C for 5-7 days with continuous agitation to ensure adequate aeration.
Extraction and Purification
The following is a generalized workflow for the extraction and purification of venturicidin-class compounds from Streptomyces fermentation broth.
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Extraction of Fermentation Broth: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds, including 17-Hydroxyventuricidin A, are typically found in the mycelial cake. The mycelium is then extracted with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297). The solvent is subsequently evaporated under reduced pressure to yield a crude extract.
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Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate 17-Hydroxyventuricidin A. This multi-step process often includes:
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Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate compounds based on polarity.
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Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent like methanol.
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High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.
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Caption: Generalized workflow for the isolation of 17-Hydroxyventuricidin A.
Structure Elucidation
The chemical structure of 17-Hydroxyventuricidin A was determined using a combination of spectroscopic techniques, including:
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Infrared (IR) Spectroscopy: To identify functional groups.
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Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight and elemental composition.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR and 13C/APT NMR experiments to elucidate the carbon-hydrogen framework and the connectivity of the atoms.[1]
Table 2: Spectroscopic Data for 17-Hydroxyventuricidin A
| Technique | Data |
| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the public domain. |
| ¹³C NMR | Specific chemical shift data is not readily available in the public domain. |
| Mass Spectrometry | ESI-MS data was used for structure elucidation, but specific m/z values are not detailed in available literature. |
Biological Activity and Mechanism of Action
17-Hydroxyventuricidin A exhibits both antifungal and antibacterial activity.[1] It is particularly effective against Gram-positive bacteria.
Table 3: Antimicrobial Spectrum of 17-Hydroxyventuricidin A
| Organism Type | Tested Organisms | Activity |
| Fungi | Verticillium dahliae, Fusarium sp., Candida tropicalis | Inhibits growth[5] |
| Gram-positive Bacteria | Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus | Active |
| Gram-negative Bacteria | Not specified | Limited or no activity |
Note: Specific Minimum Inhibitory Concentration (MIC) values for 17-Hydroxyventuricidin A against these organisms are not available in the reviewed literature.
The precise signaling pathways affected by 17-Hydroxyventuricidin A have not been explicitly studied. However, the mechanism of action for the closely related venturicidin A is known to involve the inhibition of F-type ATP synthase. This inhibition disrupts the proton motive force across the cell membrane, which is crucial for cellular energy production. This disruption of the proton gradient has been shown to potentiate the activity of other antibiotics, such as aminoglycosides. It is highly probable that 17-Hydroxyventuricidin A shares this mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Thylakoid ATPase by Venturicidin as an Indicator of CF1-CF0 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex effects of macrolide venturicidins on bacterial F-ATPases likely contribute to their action as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 17-Hydroxyventuricidin A | Antibacterial other | Hello Bio [hellobio.com]
